molecular formula C7H4FNO2 B8531095 3-Fluorofuro[3,4-b]pyridin-5(7H)-one

3-Fluorofuro[3,4-b]pyridin-5(7H)-one

Cat. No.: B8531095
M. Wt: 153.11 g/mol
InChI Key: GNYYSFVPJZFIEZ-UHFFFAOYSA-N
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Description

3-Fluorofuro[3,4-b]pyridin-5(7H)-one is a fluorinated derivative of the furopyridinone scaffold, a nitrogen-containing heterocycle with a fused furan and pyridine ring system. The parent compound, furo[3,4-b]pyridin-5(7H)-one, has a molecular formula of C₇H₅NO₂ and a molecular weight of 135.12 g/mol . Substitutions at the C-3 position (e.g., hydroxy, methyl, or halogens) significantly alter physicochemical and biological properties.

Synthetic routes to furopyridinones include one-pot methods using 2-bromopyridine-3-carboxylic acid and carbonyl compounds, as demonstrated by Kobayashi et al. . Fluorination at C-3 would likely follow similar strategies, leveraging electrophilic or nucleophilic fluorination agents.

Properties

Molecular Formula

C7H4FNO2

Molecular Weight

153.11 g/mol

IUPAC Name

3-fluoro-7H-furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C7H4FNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2

InChI Key

GNYYSFVPJZFIEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=N2)F)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

(R)-3-Hydroxy-2,7-dimethylfuro[3,4-b]pyridin-5(7H)-one

  • Substituents : Hydroxy (-OH) at C-3, methyl (-CH₃) at C-2 and C-6.
  • Molecular Formula: C₉H₉NO₃.
  • Molecular Weight : 179.17 g/mol.
  • Key Features :
    • Isolated from marine-derived fungi (e.g., Talaromyces sp. MCCC 3A0175) .
    • Demonstrated antibacterial activity against Staphylococcus aureus and cytotoxicity against gastric cancer cell line MKN1 .
    • The (R)-enantiomer’s activity highlights stereochemical influences on bioactivity.
  • Comparison : The absence of fluorine and presence of hydroxy/methyl groups reduce electronegativity and increase steric bulk compared to 3-fluoro derivatives.

7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one

  • Substituents: Bulky diethylamino and ethoxyphenyl groups at C-7.
  • Molecular Formula : C₃₁H₃₉N₃O₄.
  • Molecular Weight : 517.66 g/mol.
  • Key Features :
    • Structural complexity suggests applications in materials science or as a synthetic intermediate .
    • Enhanced solubility due to aromatic substituents.

3-Bromofuro[3,4-b]pyridin-5(7H)-one

  • Substituents : Bromine (-Br) at C-3.
  • Molecular Formula: C₇H₄BrNO₂.
  • Molecular Weight : 214.02 g/mol.
  • Key Features :
    • Bromine’s larger atomic radius and lower electronegativity vs. fluorine alter reactivity and metabolic stability .

Furo[3,4-b]pyridin-5(7H)-one (Parent Compound)

  • Substituents: None.
  • Molecular Formula: C₇H₅NO₂.
  • Molecular Weight : 135.12 g/mol.
  • Key Features: Serves as the baseline structure for derivative studies . No reported bioactivity, emphasizing the importance of substituents.

Pyrazolo[3,4-b]pyridine-6(7H)-one Derivatives

  • Core Structure : Pyrazole ring fused to pyridine.
  • Key Features: Synthesized via three-component reactions in aqueous media .
  • Comparison : The pyrazole ring introduces different electronic properties compared to the furan moiety, altering target specificity.

Data Table: Comparative Analysis of Furopyridinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
3-Fluorofuro[3,4-b]pyridin-5(7H)-one Fluorine (-F) at C-3 C₇H₄FNO₂ 153.11 Not reported (hypothesized) -
(R)-3-Hydroxy-2,7-dimethylfuro[3,4-b]pyridin-5(7H)-one -OH (C-3), -CH₃ (C-2, C-7) C₉H₉NO₃ 179.17 Antibacterial, cytotoxic
7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]... Aromatic diethylamino/ethoxyphenyl C₃₁H₃₉N₃O₄ 517.66 Material science applications
3-Bromofuro[3,4-b]pyridin-5(7H)-one Bromine (-Br) at C-3 C₇H₄BrNO₂ 214.02 Synthetic intermediate
Furo[3,4-b]pyridin-5(7H)-one (Parent) None C₇H₅NO₂ 135.12 Baseline for comparison
Pyrazolo[3,4-b]pyridine-6(7H)-one Pyrazole ring Varies Varies Pharmacological potential

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